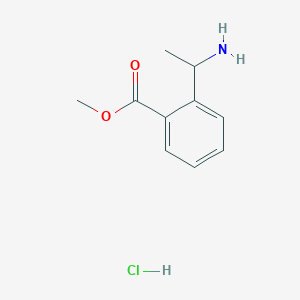
2-Butanone,4-(4-chloro-1H-indol-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-1H-indol-3-yl)butan-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-indol-3-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroindole and butan-2-one.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(4-chloro-1H-indol-3-yl)butan-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chloro-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-(4-chloro-1H-indol-3-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: Lacks the chloro substituent, resulting in different chemical and biological properties.
4-(5-chloro-1H-indol-3-yl)butan-2-one: Similar structure but with the chloro substituent at a different position on the indole ring.
Uniqueness
4-(4-chloro-1H-indol-3-yl)butan-2-one is unique due to its specific chloro substituent position, which can significantly influence its reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H12ClNO |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
4-(4-chloro-1H-indol-3-yl)butan-2-one |
InChI |
InChI=1S/C12H12ClNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 |
Clave InChI |
SZZCJFOQSBTNNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
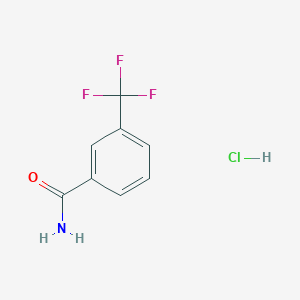

![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
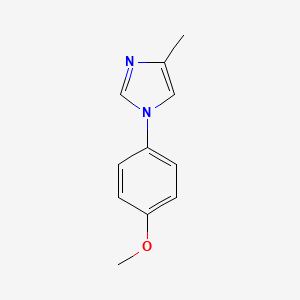
![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)

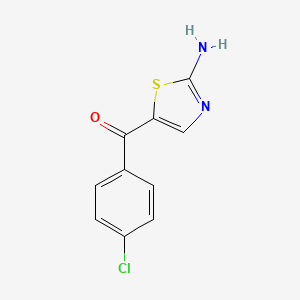
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
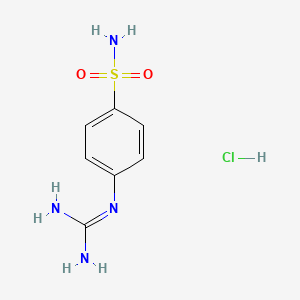

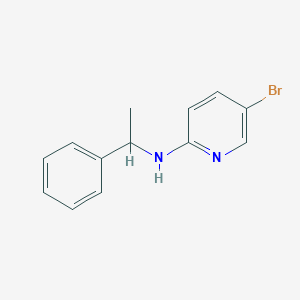
![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
